molecular formula C10H13NO2 B3114620 (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol CAS No. 202931-77-9

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Cat. No. B3114620
CAS RN: 202931-77-9
M. Wt: 179.22 g/mol
InChI Key: KLPVTNQTQDEAAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a cyclopropylmethoxy group onto the pyridine ring. One efficient method for its preparation is through copper-catalyzed Csp³-H oxidation . In this process, pyridin-2-yl-methanes react with water under mild conditions to yield pyridin-2-yl-methanones. The reaction proceeds well with various aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, resulting in moderate to good yields .


Molecular Structure Analysis

The molecular structure of (3-(Cyclopropylmethoxy)pyridin-2-yl)methanol consists of a pyridine ring fused with a cyclopropylmethoxy group and a hydroxyl group. The cyclopropylmethoxy moiety is attached to the pyridine nitrogen atom, forming a stable structure .

Scientific Research Applications

Synthesis and Structure

  • Iron(II) Complexes: The compound has been utilized in synthesizing iron(II) complexes with pyridine hemiacetals as axial ligands. These complexes, studied through X-ray diffraction and spectroscopy, are found to form octahedral metal coordination polyhedrons, revealing potential applications in coordination chemistry (Bourosh et al., 2018).

Catalytic Applications

  • Biocatalytic Synthesis: It has been involved in whole-cell biocatalytic synthesis experiments. Utilizing recombinant Escherichia coli in a microreaction system, efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol was achieved, highlighting its role in green chemistry and biocatalysis (Chen et al., 2021).

Photocatalysis

  • Photo-methoxylation: Research has shown that photo-methoxylation processes in acidic methanol can be influenced by pyridine compounds like this one. This has implications in photochemical reactions and photocatalysis (Sugimori et al., 1983).

Supramolecular Chemistry

  • Supramolecular Complex Formation: This compound has been used in the synthesis of triple-stranded helical supramolecular complexes. The formation of these complexes, involving tris(3-(pyridin-2-yl)pyrazole)ruthenium(II) and copper(I), is significant in the study of supramolecular structures (Lam et al., 1997).

Nickel Complexes in Catalysis

  • Nickel Complex Synthesis: The chemical has been instrumental in synthesizing nickel complexes with bidentate N,O-type ligands. These complexes are used in the catalytic oligomerization of ethylene, indicating its utility in industrial catalysis (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-6-9-10(2-1-5-11-9)13-7-8-3-4-8/h1-2,5,8,12H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVTNQTQDEAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(N=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanol

Synthesis routes and methods

Procedure details

Potassium hydroxide (5.2 g, 0.093 mol) was ground to a powder under nitrogen, added to DMSO (30 ml) and stirred for 20 min under nitrogen at room temperature. The mixture was cooled to 0° C. and 3-hydroxy-2-hydroxymethyl pyridine hydrochloride (5.0 g, 0.031 mol) was added. The slurry was stirred at 0° C. for 1 h before the addition of cyclopropylmethyl bromide (3.01 ml, 4.2 g, 0.031 mol). The mixture was allowed to warm to room temperature and stirred under nitrogen overnight. Water (100 ml) was added, and the resultant solution was acidified to pH 1 with hydrochloric acid (5 N). The solution was washed with dichloromethane (3×100 ml), basified to pH 14 with sodium hydroxide solution (4 N), and washed again with dichloromethane (3×100 ml). The organic layers from the second extraction were combined, washed with water (1×100 ml) and saturated sodium chloride solution (1×100 ml), dried over magnesium sulfate and concentrated in vacuo to give 3-cyclopropylmethyloxy-2-hydroxymethyl pyridine as a dark brown solid (2.40 g). 1H NMR (250 MHz, CDCl3) δ 0.35 (2H, m), 0.65 (2H, m), 1.26 (1H, m), 3.85 (2H, d, J=6.8 Hz), 4.33 (1H, br s), 4.77 (2H, s), 7.13 (2H, m), 8.13 (2H, m); MS (ES+) m/e 180 [MH]+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.01 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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